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Compound of Interest

Compound Name: Scopoline

Cat. No.: B7933895 Get Quote

Abstract: Scopolamine, also known as hyoscine, is a tropane alkaloid naturally occurring in

plants of the Solanaceae family. It is a potent anticholinergic agent widely used for the

prevention of motion sickness and postoperative nausea and vomiting. Its pharmacological

activity is intrinsically linked to its complex molecular architecture and specific stereochemistry.

This guide provides a detailed examination of the structural features of scopolamine, including

its core tropane framework, critical chiral centers, and absolute configuration. We present a

summary of its physicochemical and spectroscopic properties, delve into its mechanism of

action as a non-selective muscarinic receptor antagonist, and outline key experimental

protocols for its isolation, structural elucidation, and enantiomeric purity analysis. This

document is intended for researchers, scientists, and professionals in the field of drug

development and natural product chemistry.

Molecular Structure
Scopolamine is a tropane alkaloid characterized by a distinctive tricyclic structure. It is an ester

formed from the amino alcohol scopine and tropic acid.

Core Structure
The chemical backbone of scopolamine is a 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonane

ring system. A key feature that distinguishes scopine (and thus scopolamine) from tropine (the

base of the related alkaloid atropine) is the presence of a 6,7-β-epoxide ring. This epoxide

group significantly influences the molecule's conformation and pharmacological properties. The

tropic acid moiety is attached via an ester linkage at the C-7 position of the tricyclic system.
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Chemical Nomenclature
IUPAC Name: [(1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-

hydroxy-2-phenylpropanoate

CAS Registry Number: 51-34-3

Molecular Formula: C₁₇H₂₁NO₄

Molar Mass: 303.35 g·mol⁻¹

Synonyms: Hyoscine, (-)-Scopolamine, l-Scopolamine

Stereochemistry
The biological activity of scopolamine is critically dependent on its stereochemistry, as the

molecule possesses multiple chiral centers.

Chiral Centers
Scopolamine has several stereocenters within its rigid bicyclic nucleus and one in the tropic

acid side chain. The carbons of the scopine portion have a defined absolute configuration of

(1R, 2R, 4S, 5S, 7S). The most significant chiral center for its pharmacological activity is the α-

carbon of the tropic acid moiety (C-2'), which has an (S)-configuration in the naturally occurring

and biologically active levorotatory (-)-isomer.

Absolute Configuration and Isomers
The naturally occurring and pharmacologically active form is S-(-)-scopolamine. The

dextrorotatory enantiomer, R-(+)-scopolamine, is significantly less active. Commercial and

extracted scopolamine can contain small amounts of the d-enantiomer, as the chiral center on

the tropic acid is susceptible to racemization, particularly under basic conditions used during

extraction procedures[1][2]. Within original, fresh plant material, however, essentially no d-

enantiomer is found[1][2].

Molecular Conformation
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X-ray crystallographic studies of scopolamine hydrobromide have revealed key conformational

features in the solid state. The N-methyl group predominantly adopts an axial configuration[3].

The conformation of the tropate residue can vary depending on the crystalline form (anhydrous

vs. hydrated), which influences the overall molecular shape from a compact "phenyl ring syn-

to-oxirane" arrangement to a more elongated "anti-to-oxirane" form[3].

Physicochemical and Spectroscopic Data
The properties of scopolamine and its common salt form, scopolamine hydrobromide, are

summarized below.

Physicochemical Properties
Property Value Form Reference(s)

Physical Form Viscous Liquid Free Base [4]

White Crystalline

Powder
Hydrobromide Salt

Melting Point 59 °C
Free Base

(Monohydrate)

195-197 °C Hydrobromide Salt

pKa 7.55 - 7.81 Free Base

Solubility (Free Base)

Sparingly soluble in

water; Soluble in

alcohol, ether,

chloroform.

Free Base

Solubility (HBr Salt)
1 g in 1.5 mL water; 1

g in 20 mL alcohol.
Hydrobromide Salt

Optical Rotation [α]D -28° (c=2.7 in H₂O) Free Base

-24° to -26° (c=5) Hydrobromide Salt

Spectroscopic Data
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Technique Data Highlights Reference(s)

¹H-NMR
Key shifts observed in D₂O for

structural elucidation.
[4][5]

¹³C-NMR
Full spectral data available for

structural confirmation.
[5]

UV-Vis (Methanol) λmax at 246, 252, 258, 264 nm

Mass Spectrometry (EI)

Produces a common fragment

peak at m/z 138. Other key

fragments at m/z 94, 124.

Molecular ion [M]⁺ at m/z 303.

[6][7]

Mass Spectrometry (ESI)
Protonated molecular ion

[M+H]⁺ at m/z 304.1.
[4]

Crystallographic Data
Compound

Crystal
System

Space Group
Cell Constants
(a, b, c)

Reference(s)

(-)-Scopolamine

HBr

Sesquihydrate

Tetragonal P4₃2₁2
a = 11.870 Å, c =

26.193 Å
[3]

Mechanism of Action and Signaling Pathway
Scopolamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine

receptors (mAChRs). It is non-selective, showing high affinity for all five subtypes (M1-M5).

Acetylcholine, the endogenous ligand, is a key neurotransmitter in the parasympathetic

nervous system. By blocking the binding of acetylcholine, scopolamine inhibits cholinergic

nerve transmission, leading to effects such as reduced secretions, decreased gastrointestinal

motility, and central nervous system effects like sedation and amnesia.
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Figure 1: Mechanism of competitive antagonism by scopolamine at muscarinic receptors.

Experimental Protocols
Isolation: Acid-Base Extraction from Datura sp.
This protocol outlines a general method for isolating tropane alkaloids from plant material,

leveraging their basic nature.

Maceration and Defatting: Grind dried plant material (e.g., Datura seeds) into a fine powder.

Macerate the powder in a nonpolar solvent (e.g., hexane) to remove lipids and pigments.

Filter and discard the solvent, retaining the plant solids.

Acidic Extraction: Extract the defatted plant material with a dilute acid solution (e.g., 5%

sulfuric acid or 1% acetic acid)[8][9]. This protonates the alkaloids, forming water-soluble

salts. The mixture is stirred or heated (e.g., 60°C) to ensure complete extraction[10]. Filter

the mixture to separate the acidic aqueous extract from the solid plant residue.

Basification: Cool the acidic extract and carefully add a base (e.g., aqueous ammonia or

sodium hydroxide) to adjust the pH to approximately 9-10[11]. This deprotonates the alkaloid

salts, converting them back to their free base form, which has low water solubility.

Organic Solvent Extraction: Extract the basified aqueous solution multiple times with an

immiscible organic solvent such as chloroform or dichloromethane[10][11]. The free base

alkaloids will partition into the organic layer.
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Concentration and Purification: Combine the organic extracts and concentrate them under

reduced pressure to yield a crude alkaloid mixture. This mixture can be further purified using

techniques like column chromatography on silica or alumina[11].

Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-25 mg of purified scopolamine (or its salt) in ~0.7 mL of a

suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean NMR tube[4][12]. The

solution must be free of any particulate matter; filtration through a glass wool plug into the

tube is recommended[12][13].

Instrumentation: Analysis is performed on a high-field NMR spectrometer (e.g., 500 MHz

or higher).

Analysis: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments are conducted to

confirm the molecular structure and assign proton and carbon signals, elucidating the

connectivity of the molecule[4][5].

Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: The crude or purified extract is dissolved in a suitable solvent (e.g.,

methanol, ethyl acetate). Derivatization is often not necessary, but care must be taken with

the GC inlet temperature.

Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or ion

trap). A capillary column (e.g., SPB-1) is typically used[14].

Parameters: The GC inlet temperature should be kept at or below 250°C to prevent

thermal degradation of scopolamine into apoatropine or other byproducts[6][7]. The mass

spectrometer is operated in electron ionization (EI) mode, scanning for characteristic

fragment ions (e.g., m/z 138, 94)[7].

Single-Crystal X-ray Diffraction:
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Sample Preparation: High-purity scopolamine (or its salt, typically hydrobromide) is

crystallized from a suitable solvent system to obtain well-formed single crystals of

approximately 0.05 to 0.5 mm in diameter[15].

Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-

ray source (e.g., MoKα radiation) and a detector (e.g., CCD)[16].

Analysis: The diffraction pattern is collected and processed to solve the crystal structure.

This method provides definitive proof of the molecular structure, conformation, and

absolute stereochemistry[3][17].

Enantiomeric Purity Analysis: Chiral HPLC
This protocol describes a method to separate and quantify the S-(-) and R-(+) enantiomers of

scopolamine.
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Figure 2: Experimental workflow for chiral purity analysis of scopolamine via HPLC.
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Instrumentation: An HPLC system equipped with a UV detector.

Stationary Phase: A chiral stationary phase (CSP) is required. Columns based on β-

cyclodextrin or its derivatives (e.g., acetylated β-cyclodextrin) are highly effective for

resolving scopolamine enantiomers[1][2].

Mobile Phase: The mobile phase composition is critical and often determined empirically. A

common approach involves mixtures of a buffer (e.g., ammonium acetate) with organic

modifiers like ethanol, isopropanol, and methylene chloride[18][19].

Coupled Column Technique: For complex samples like plant extracts, a coupled-column

(achiral/chiral) approach is effective[1][2].

The sample is first injected onto a standard C18 column to separate scopolamine from

other alkaloids and matrix components.

Using a switching valve, the time-slice of the eluent containing scopolamine is diverted

onto the chiral column for enantiomeric separation.

Detection and Quantification: The enantiomers are detected by UV absorbance (e.g., at 254

nm). The peak areas for S-(-)-scopolamine and R-(+)-scopolamine are integrated to

determine their relative amounts and calculate the enantiomeric excess (%ee).

Conclusion
The molecular structure and stereochemistry of scopolamine are complex and fundamental to

its function as a potent muscarinic antagonist. The rigid, epoxide-containing tropane skeleton

and, most importantly, the (S)-configuration of the tropic acid moiety are essential for its high-

affinity binding to muscarinic receptors. Understanding these structural details is crucial for its

synthesis, extraction, and the development of new derivatives. The analytical protocols outlined

provide a robust framework for the quality control and detailed characterization required for

both research and pharmaceutical applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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